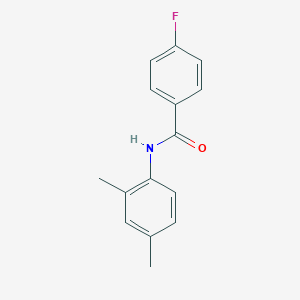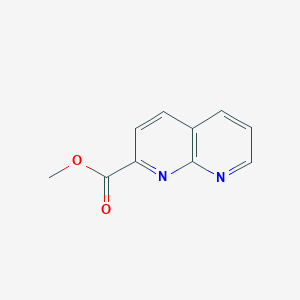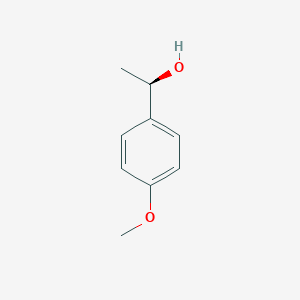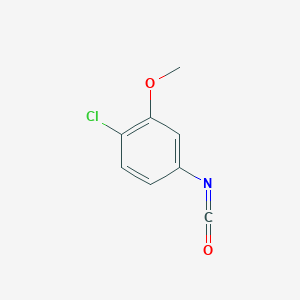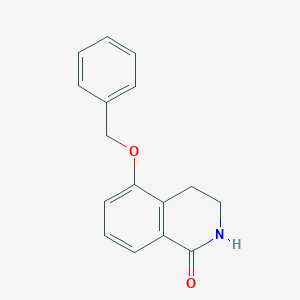
5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one
描述
5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one, also known as PDM-35, is a synthetic compound that belongs to the isoquinoline family. It has been widely studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology.
作用机制
The exact mechanism of action of 5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one is not fully understood. However, it is believed to act as a dopamine D2 receptor agonist, which may contribute to its neuroprotective and antidepressant effects. It has also been shown to inhibit the activity of monoamine oxidase A and B, which may contribute to its anxiolytic and anticancer effects.
生化和生理效应
5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may contribute to its neuroprotective and antidepressant effects. It has also been shown to decrease the levels of stress hormones such as cortisol, which may contribute to its anxiolytic effects. In addition, it has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer effects.
实验室实验的优点和局限性
One of the advantages of using 5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one in lab experiments is its high potency and selectivity for dopamine D2 receptors. This makes it a useful tool for studying the role of dopamine receptors in various physiological and pathological processes. However, one of the limitations of using 5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one is its relatively short half-life, which may limit its utility in certain experiments.
未来方向
There are several future directions for research on 5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one. One area of interest is its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders. Another area of interest is its potential use as an antidepressant and anxiolytic agent. Further research is also needed to fully understand its mechanism of action and to identify any potential side effects or safety concerns. Finally, there is a need for further research on its anticancer properties, including its potential use in combination with other chemotherapeutic agents.
科学研究应用
5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one has been extensively studied for its potential therapeutic applications in various fields of medicine. In neurology, it has shown promising results in the treatment of Parkinson's disease and other neurodegenerative disorders. In psychiatry, it has been studied for its potential use as an antidepressant and anxiolytic agent. In oncology, it has been investigated for its anticancer properties.
属性
CAS 编号 |
129075-51-0 |
|---|---|
产品名称 |
5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one |
分子式 |
C16H15NO2 |
分子量 |
253.29 g/mol |
IUPAC 名称 |
5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H15NO2/c18-16-14-7-4-8-15(13(14)9-10-17-16)19-11-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,17,18) |
InChI 键 |
NFAUYWCTFTVKIG-UHFFFAOYSA-N |
SMILES |
C1CNC(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3 |
规范 SMILES |
C1CNC(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3 |
同义词 |
5-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


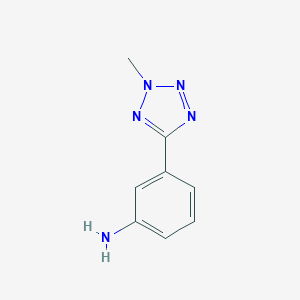

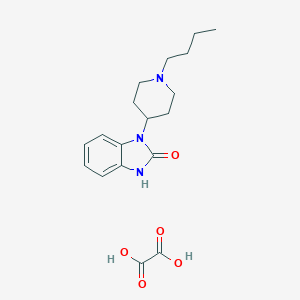
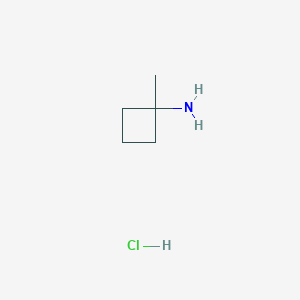

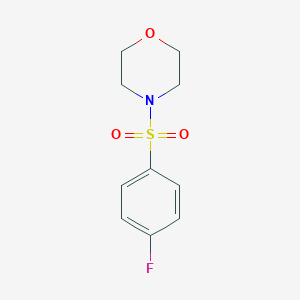
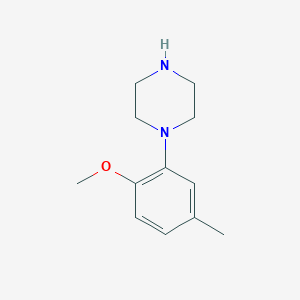
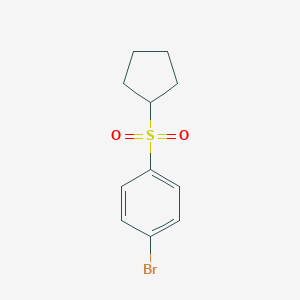
![tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B182134.png)
